molecular formula C6H9BrN2O2 B14476944 Gaboxadol Hydrobromide CAS No. 65202-63-3

Gaboxadol Hydrobromide

Cat. No.: B14476944
CAS No.: 65202-63-3
M. Wt: 221.05 g/mol
InChI Key: UPVZCNRBPOAABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gaboxadol Hydrobromide, also known as THIP, is a conformationally constrained synthetic analogue of GABA and a potent, selective extrasynaptic GABAA receptor agonist . Unlike benzodiazepines and Z-drugs that act as positive allosteric modulators at synaptic receptors, Gaboxadol is a direct orthosteric agonist that preferentially targets δ-subunit-containing GABAA receptors located outside the synapse . This unique mechanism of action, often described as a 'dimmer switch' for neuronal activity in key areas like the thalamus, is distinct from the 'on/off switch' action of traditional hypnotics and is a key subject of investigation for its ability to mimic natural sleep processes . In research applications, Gaboxadol has been shown to enhance slow-wave sleep (SWS) and slow-wave activity (SWA) without suppressing REM sleep, effects that contrast with those of benzodiazepine receptor agonists . Its primary research value lies in the study of tonic inhibition, the role of extrasynaptic GABA receptors, and their impact on sleep physiology and neurological disorders . Due to its selective efficacy at α4βδ receptor subtypes, it serves as a critical pharmacological tool for probing this receptor population . Furthermore, while clinical development for insomnia was halted, research into Gaboxadol has extended to its potential therapeutic role in conditions such as Angelman syndrome and Fragile X syndrome, highlighting its ongoing value in investigating new neurological treatments . This product is provided for research purposes only and is not for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

65202-63-3

Molecular Formula

C6H9BrN2O2

Molecular Weight

221.05 g/mol

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one;hydrobromide

InChI

InChI=1S/C6H8N2O2.BrH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H

InChI Key

UPVZCNRBPOAABW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=O)NO2.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Gaboxadol Hydrobromide is synthesized through a series of chemical reactions starting from muscimol. The synthesis involves the formation of the isoxazole ring and subsequent bromination to produce the hydrobromide salt. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Gaboxadol Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with different functional groups, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Gaboxadol, also known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol or THIP, is a GABA<sub>A</sub> receptor agonist that has been explored for various therapeutic applications . It is a synthetic compound that mimics the effects of GABA, the primary inhibitory neurotransmitter in the brain . Research has focused on its potential use in treating sleep disorders, anxiety, pain, and other neurological conditions .

Sleep Disorders

Gaboxadol has been studied as a potential treatment for insomnia due to its ability to enhance slow-wave sleep (SWS), which is crucial for restorative sleep .

  • Mechanism of Action Gaboxadol primarily targets the extrasynaptic α4β3δ GABA<sub>A</sub> receptors, which mediate tonic inhibition and are activated by low levels of GABA in the extrasynaptic space . By agonizing these receptors, gaboxadol enhances the inhibitory tone in the brain, promoting sleep .
  • Clinical Studies A study involving healthy elderly subjects showed that 15 mg of gaboxadol hydrochloride significantly improved sleep quality. It shortened sleep onset latency and increased sleep intensity and quality . Polysomnographic recordings indicated a decrease in awakenings and an increase in slow-wave sleep and stage 2 sleep, without any reported side effects or next-day cognitive impairment .
  • Limitations Despite promising early results, gaboxadol's development for insomnia was discontinued after it failed to demonstrate significant effects in sleep onset and maintenance in a three-month efficacy study .

Anxiolytic and Analgesic Effects

Early pilot studies in the 1980s investigated gaboxadol's efficacy as an analgesic and anxiolytic .

  • Potential Benefits The drug may offer advantages over ketamine by not inducing dissociative side effects . Brain imaging suggests a synergistic effect between gaboxadol and ketamine, indicating shared brain circuit-based mechanisms, even though they act on different molecular targets .
  • Suicidal Ideation and Depression Gaboxadol, at high doses (e.g., >50 mg), has shown potential as a fast-acting antidepressant and anti-suicidal agent . It may be particularly useful in urgent care situations for patients experiencing suicidal ideation, acute suicidality, or treatment-resistant depression . Gaboxadol could also bridge the delayed effect of traditional antidepressants . Studies suggest that a single, high dose of gaboxadol can lead to a rapid onset and durable effect, lasting for at least three days after administration .

Angelman Syndrome

Gaboxadol is under investigation for the treatment of Angelman Syndrome, a developmental disorder . A clinical trial is underway to determine the efficacy of gaboxadol in treating the symptoms of Angelman Syndrome .

Data Table

ApplicationDosageResults
Insomnia (Elderly Subjects)15 mg gaboxadol hydrochlorideShortened sleep onset latency, increased sleep intensity and quality, decreased awakenings, increased slow wave sleep and stage 2 sleep
Rapid Relief of Depression/Suicide Risk>50 mgRapid onset and durable antidepressant effect, reduced suicidal ideation
Angelman Syndrome(Under Investigation)Clinical trial to investigate efficacy in treating symptoms

Mechanism of Action

Gaboxadol Hydrobromide exerts its effects by acting as a supra-maximal agonist at the alpha4beta3delta GABA_A receptors. It has a high affinity for extrasynaptic GABA_A receptors, which desensitize more slowly and less extensively than synaptic GABA_A receptors. This unique mechanism enhances GABAergic tonic inhibition, leading to increased deep sleep and reduced anxiety without the reinforcing effects seen with benzodiazepines .

Comparison with Similar Compounds

Gaboxadol vs. Muscimol Hydrobromide

Muscimol, a classical GABAAR agonist, primarily binds to synaptic αβγ receptors, whereas gaboxadol exhibits higher specificity for δ-containing extrasynaptic receptors . Gaboxadol’s “super-agonist” property results in stronger tonic inhibition compared to muscimol, which lacks subunit selectivity .

Parameter Gaboxadol Hydrobromide Muscimol Hydrobromide
Primary Target δ-GABAAR αβγ-GABAAR
Agonist Efficacy Super-agonist (>100% GABA efficacy) Partial agonist (~70% GABA efficacy)
Therapeutic Use Sleep disorders, FXS behavioral symptoms Experimental models of epilepsy

Gaboxadol vs. THIP (Hydrochloride Form)

This compound and gaboxadol hydrochloride (CAS 285-687-7) share identical pharmacological activity but differ in solubility and formulation stability. The hydrobromide form is preferred in preclinical testing due to enhanced crystallinity, while the hydrochloride is commercially available .

Comparison with GABAAR-Positive Allosteric Modulators (PAMs)

Gaboxadol vs. NS11394 and L-838417

NS11394 and L-838417 are α2/3-subunit-selective PAMs. Unlike gaboxadol, these compounds lack δ-subunit specificity and show mixed outcomes in preclinical models:

  • Analgesia : All three compounds exhibit analgesic properties, but gaboxadol uniquely improves hyperactivity and anxiety in Fragile X syndrome (FXS) without enhancing cognition .
  • Side Effects : NS11394 and L-838417 induce motor impairment and memory deficits at therapeutic doses, mirroring gaboxadol’s ataxia but with broader cognitive disruption .
Parameter Gaboxadol NS11394/L-838417
Subunit Selectivity δ-GABAAR α2/3-GABAAR
Cognitive Effects No improvement in FXS cognition Learning/memory impairment
Motor Effects Dose-dependent ataxia Significant motor deficits

Comparison with Non-Opioid Analgesics

Gaboxadol vs. DDD-028

DDD-028 is a non-opioid, non-cannabinoid analgesic targeting neuropathic pain. Gaboxadol’s dual role as a hypnotic and analgesic (via GABAAR) offers broader clinical utility .

Gaboxadol vs. Ibudilast

In FXS models, ibudilast improves cognitive deficits, whereas gaboxadol normalizes behavioral symptoms (hyperactivity, anxiety) without affecting cognition. This highlights divergent mechanisms: gaboxadol restores GABAergic inhibition, while ibudilast modulates neuroinflammation .

Pharmacokinetic and Formulation Considerations

Gaboxadol’s absorption is mediated by the proton-coupled amino acid transporter PAT1, with high bioavailability in the jejunum (~70%) but reduced colonic uptake . Pharmacokinetic studies in elderly populations show slight gender differences (Cmax 19% higher in women), though AUC remains comparable .

Parameter Gaboxadol Zolpidem
Tmax (hr) 1.5–2.0 1.0–1.5
Primary Metabolism Renal excretion (unchanged) Hepatic CYP3A4
Half-life (hr) 6–8 2–3

Biological Activity

Gaboxadol hydrobromide, also known as THIP (4,5,6,7-tetrahydroisoxazol[5,4-c]pyridin-3-ol), is a selective agonist of the GABA-A receptor that has garnered attention for its potential therapeutic applications, particularly in the treatment of insomnia and other neurological disorders. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Gaboxadol acts primarily on the GABA-A receptor, a key player in inhibitory neurotransmission in the central nervous system. Unlike traditional benzodiazepines, which bind to specific sites on the GABA-A receptor, gaboxadol preferentially activates extrasynaptic GABA-A receptors that contain the delta subunit. This unique binding profile contributes to its distinct pharmacological effects.

Key Features:

  • Selective Agonism : Gaboxadol exhibits high affinity for extrasynaptic GABA-A receptors, resulting in prolonged inhibitory effects .
  • Neuroplasticity Induction : Studies have shown that gaboxadol can induce glutamate receptor plasticity in dopaminergic neurons of the ventral tegmental area (VTA), influencing synaptic transmission and potentially impacting reward pathways .

Pharmacological Effects

Gaboxadol has been investigated for various pharmacological effects beyond its sedative properties. Notable findings include:

  • Anxiolytic and Analgesic Effects : Early studies indicated potential anxiolytic and analgesic properties, although later development focused more on sleep-related applications .
  • Effects on Depression : Recent research suggests gaboxadol may offer rapid relief from depressive symptoms, comparable to ketamine's effects .
  • Addiction Potential : Despite its potent activity on GABA receptors, gaboxadol does not exhibit reinforcing properties in behavioral models of addiction, indicating a lower risk for abuse compared to traditional sedatives .

Table 1: Summary of Key Research Findings on Gaboxadol

StudyFocusKey Findings
Mohr et al. (1986)Analgesic and Anxiolytic EffectsGaboxadol showed efficacy in reducing anxiety and pain but was later deprioritized for insomnia treatment due to lack of significant sleep onset effects.
Chandra et al. (2006)NeuroplasticityGaboxadol induced persistent changes in VTA dopamine neurons without reinforcing effects.
Cayman ChemicalProduct InformationGaboxadol is supplied as a crystalline form for research purposes only; not approved for therapeutic use.

Case Study: Gaboxadol in Depression Treatment

A pilot study examined the effects of gaboxadol in patients with major depressive disorder. Participants receiving gaboxadol reported significant reductions in depressive symptoms within hours of administration, highlighting its potential for rapid intervention strategies .

Q & A

Q. What are the primary pharmacological targets of gaboxadol hydrobromide, and how can researchers validate receptor specificity in experimental models?

this compound is a selective agonist of δ-subunit-containing γ-aminobutyric acid type A receptors (GABAARs), particularly α4βδ isoforms, which mediate extrasynaptic inhibitory currents . To validate receptor specificity:

  • Use in vitro electrophysiology in transfected HEK293 cells expressing distinct GABAAR subunit combinations (e.g., α4β3δ vs. αβγ) to assess agonist potency and efficacy .
  • Employ knockout rodent models lacking δ-subunits to confirm behavioral or cellular responses .
  • Combine immunohistochemistry and mRNA analysis (e.g., qPCR for Slc36a1 or Gabra4) to correlate receptor expression with functional outcomes .

Q. Which experimental models are validated for studying gaboxadol’s pharmacokinetics and oral bioavailability?

  • Intestinal absorption : Use in situ intestinal perfusion models (e.g., rat duodenum or jejunum) to measure absorption fractions and competition assays with PAT1 transporter substrates (e.g., L-proline) .
  • Bioavailability : Conduct pharmacokinetic studies in rodents using HPLC-MS/MS to quantify plasma concentrations after oral vs. intravenous administration .
  • Tissue distribution : Employ autoradiography with radiolabeled gaboxadol to map brain penetration and regional specificity .

Q. What methodological considerations are critical for designing dose-response studies with this compound?

  • Account for sex-specific effects, as progesterone withdrawal in female rodents enhances α4βδ GABAAR expression, increasing sensitivity to gaboxadol’s anxiolytic effects .
  • Use behavioral assays (e.g., elevated plus maze for anxiety, rotarod for sedation) with staggered dosing (e.g., 1–10 mg/kg in mice) to establish therapeutic windows .
  • Include controls for circadian variability, as δ-GABAAR activity is modulated by sleep-wake cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor affinity data and in vivo behavioral responses?

Discrepancies may arise from differences in receptor subunit composition across brain regions or species. Methodological strategies include:

  • Comparative electrophysiology : Test gaboxadol’s effects on human vs. rodent δ-GABAARs expressed in Xenopus oocytes to identify species-specific pharmacodynamics .
  • Spatiotemporal profiling : Use single-cell RNA sequencing in target brain regions (e.g., thalamus, dentate gyrus) to map δ-subunit expression patterns and correlate with behavioral outcomes .
  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Integrate plasma concentration data with receptor occupancy rates to explain delayed or sustained effects .

Q. What experimental approaches can elucidate gaboxadol’s paradoxical effects on δ-GABAAR subtypes (e.g., agonism vs. weak antagonism)?

  • Subunit-specific mutagenesis : Modify δ-subunit domains (e.g., transmembrane M3 region) in recombinant receptors to identify structural determinants of functional selectivity .
  • Allosteric modulation assays : Co-apply gaboxadol with benzodiazepines (e.g., flumazenil) to test for negative allosteric interactions at αβγ receptors .
  • Molecular dynamics simulations : Model gaboxadol’s binding pose in δ-containing vs. γ-containing receptors to predict steric or electrostatic conflicts .

Q. How can researchers optimize gaboxadol formulations to overcome limitations in oral bioavailability?

  • PAT1 transporter exploitation : Co-administer gaboxadol with PAT1 enhancers (e.g., low pH buffers) in jejunal delivery systems to improve absorption .
  • Nanoparticle encapsulation : Use lipid-based carriers to bypass first-pass metabolism and enhance blood-brain barrier penetration .
  • Prodrug design : Synthesize gaboxadol derivatives with increased lipophilicity (e.g., ester prodrugs) and test hydrolysis rates in intestinal homogenates .

Q. What strategies are recommended for investigating gaboxadol’s potential in combination therapies for neurodevelopmental disorders?

  • Synergistic target identification : Screen gaboxadol with Fragile X syndrome-relevant compounds (e.g., mGluR5 antagonists) in Fmr1 knockout mice using EEG or social interaction assays .
  • Clinical trial design : Use adaptive protocols for gaboxadol + cannabidiol combinations, incorporating pharmacogenomic biomarkers (e.g., GABRA4 polymorphisms) to stratify responders .
  • 3D organoid models : Generate patient-derived neural organoids to test gaboxadol’s effects on synaptic pruning and network hyperactivity .

Methodological Resources

  • Receptor specificity assays :
  • Pharmacokinetic modeling :
  • Formulation optimization :
  • Preclinical disease models :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.